molecular formula C6H6BrCl2N B2579556 3-(Bromomethyl)-4-chloropyridine hydrochloride CAS No. 2375268-55-4

3-(Bromomethyl)-4-chloropyridine hydrochloride

Cat. No.: B2579556
CAS No.: 2375268-55-4
M. Wt: 242.93
InChI Key: SSMDDPRAQQUMEK-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-4-chloropyridine hydrochloride is a chemical compound with the molecular formula C6H5BrClN·HCl It is a pyridine derivative that contains both bromomethyl and chloropyridine functional groups

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-(Bromomethyl)-4-chloropyridine hydrochloride are not well-documented. Bromomethyl groups are known to be reactive and can participate in various biochemical reactions. They can undergo nucleophilic substitution reactions , which could potentially allow this compound to interact with various enzymes, proteins, and other biomolecules.

Cellular Effects

Brominated compounds can potentially influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Bromomethyl groups can participate in free radical reactions . This could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound has a melting point of 150°C , suggesting that it is stable at room temperature.

Metabolic Pathways

Brominated compounds can potentially interact with various enzymes or cofactors .

Transport and Distribution

Brominated compounds can potentially interact with various transporters or binding proteins .

Subcellular Localization

The compound’s reactivity suggests that it could potentially be directed to specific compartments or organelles through interactions with targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-4-chloropyridine hydrochloride typically involves the bromination of 4-chloropyridine. One common method is the reaction of 4-chloropyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:

    Bromination: 4-chloropyridine is reacted with NBS in the presence of AIBN in an organic solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3).

    Isolation: The resulting 3-(Bromomethyl)-4-chloropyridine is then isolated and purified.

    Hydrochloride Formation: The purified compound is treated with hydrochloric acid (HCl) to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-4-chloropyridine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives.

    Oxidation: Pyridine N-oxides are formed.

    Reduction: Methyl-substituted pyridine derivatives are produced.

Scientific Research Applications

3-(Bromomethyl)-4-chloropyridine hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in the development of bioactive molecules and as a precursor in the synthesis of pharmaceuticals.

    Medicine: It serves as an intermediate in the production of drugs with potential therapeutic effects.

    Industry: The compound is employed in the manufacture of agrochemicals, dyes, and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)-4-chloropyridine hydrochloride
  • 3-(Bromomethyl)-5-chloropyridine hydrochloride
  • 3-(Bromomethyl)-4-fluoropyridine hydrochloride

Uniqueness

3-(Bromomethyl)-4-chloropyridine hydrochloride is unique due to the presence of both bromomethyl and chloropyridine groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

IUPAC Name

3-(bromomethyl)-4-chloropyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN.ClH/c7-3-5-4-9-2-1-6(5)8;/h1-2,4H,3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMDDPRAQQUMEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)CBr.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrCl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375268-55-4
Record name 3-(bromomethyl)-4-chloropyridine hydrochloride
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